(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol
Description
(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Properties
IUPAC Name |
(2-amino-4-methyl-1,3-oxazol-5-yl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6,9,14H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASVISFMVZDJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)N)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated ring structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated oxazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Scientific Research Applications
The applications of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol can be categorized into several domains:
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Research indicates that this compound exhibits potential bioactive properties:
Antimicrobial Properties:
Studies have shown that derivatives of oxazole compounds can exhibit significant antimicrobial activity. The presence of the amino group enhances interaction with microbial targets .
Anticancer Activity:
Research has highlighted the anticancer potential of oxazole derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . A notable study demonstrated that modifications to the oxazole ring could enhance selectivity toward cancer cells while minimizing toxicity to normal cells.
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
Drug Development:
Its ability to interact with specific biological targets makes it a candidate for drug development. The oxazole ring's electron-rich nature allows it to participate in key interactions with enzymes and receptors involved in disease pathways .
Mechanism of Action:
The mechanism of action involves the inhibition of specific enzymes or receptors, which can lead to various biological effects, including anti-inflammatory and analgesic activities. Studies have shown that derivatives can selectively inhibit COX enzymes, which are critical in inflammatory processes .
Case Studies
Mechanism of Action
The mechanism of action of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyloxazole: A simpler analog with similar structural features but lacking the phenyl and hydroxyl groups.
4-Methyl-5-phenyloxazole: Similar structure but without the amino and hydroxyl groups.
2-Phenyl-4-methyloxazole: Similar structure but without the amino group.
Uniqueness
(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol is unique due to the presence of both amino and hydroxyl groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different fields of research and industry.
Biological Activity
(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazole ring, which includes one nitrogen and one oxygen atom, along with an amino group and a hydroxyl group. Its chemical formula is .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various alkaloids, derivatives of oxazole, including this compound, demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
This table summarizes the MIC values indicating the effectiveness of the compound against various pathogens .
Anticancer Properties
In addition to its antimicrobial activity, this compound has been explored for its anticancer potential. The mechanism of action is believed to involve the inhibition of specific enzymes and receptors associated with cancer progression.
The oxazole moiety allows for interactions with molecular targets involved in cell signaling pathways. This interaction may inhibit the proliferation of cancer cells by disrupting their metabolic processes . Research indicates that compounds with similar structures can modulate pathways related to apoptosis and cell cycle regulation.
Study on Anticancer Activity
A significant study investigated the effects of various oxazole derivatives on cancer cell lines. The results showed that compounds similar to this compound exhibited cytotoxicity against several tumor types. The study reported an IC50 value indicating the concentration required to inhibit cell growth by 50% .
In Vivo Studies
In vivo studies further support the compound's potential as a therapeutic agent. Administration in animal models demonstrated a dose-dependent reduction in tumor size and improved survival rates compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of both amino and hydroxyl groups enhances its reactivity and interaction with biological targets. SAR studies have shown that modifications to these functional groups can significantly alter the compound's potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of oxazole derivatives typically involves cyclization reactions of precursors like substituted amides or esters. For example, oxazole rings can be formed via the condensation of α-amino acids or ketones with acylating agents under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/DMF) . Key steps include:
- Precursor Preparation : Use of ethyl 2,4-dimethyloxazole-5-carboxylate as a starting material.
- Reduction : Catalytic hydrogenation or LiAlH₄-mediated reduction to convert ester groups to methanol moieties .
- Optimization : Control of temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products. Yield improvements (>80%) are achievable via iterative solvent screening (e.g., ethanol vs. THF) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The oxazole ring protons resonate at δ 6.5–7.5 ppm, while the amino group (NH₂) appears as a broad singlet at δ 4.5–5.5 ppm. The phenyl group shows aromatic signals at δ 7.0–7.8 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (oxazole) at 1650–1600 cm⁻¹ and O–H (methanol) at 3200–3400 cm⁻¹ confirm functional groups .
- Mass Spectrometry : GC-EI-MS detects molecular ion peaks (e.g., m/z 218 for C₁₁H₁₂N₂O₂) and fragmentation patterns (e.g., loss of –CH₂OH) .
Q. What solvent systems are suitable for recrystallization to achieve high-purity samples?
- Methodological Answer : Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane gradients are effective for recrystallization. Solubility screening at elevated temperatures (50–70°C) followed by slow cooling enhances crystal formation .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in proposed molecular configurations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous structural validation. For example:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion .
- Refinement : SHELXL-2018 refines positional and anisotropic displacement parameters, with R-factors < 0.05 for high-resolution data. Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize crystal packing .
- Case Study : Discrepancies in amino group orientation were resolved via electron density maps in a related oxazole derivative .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Nucleophilic Substitution : The oxazole’s electron-deficient C5 position undergoes substitution with amines or thiols. DFT calculations show activation energies < 30 kcal/mol in DMF .
- Oxidation : KMnO₄ in acidic media selectively oxidizes the methanol group to a carboxylate, confirmed by HPLC monitoring .
- Kinetic Studies : Pseudo-first-order rate constants (k = 0.012 s⁻¹) for methanol oxidation correlate with pH-dependent reactivity .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in pharmacological studies?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulations predict binding to kinase active sites (e.g., AP2-associated kinase 1) via hydrogen bonds between the oxazole’s NH₂ and Asp-124 residues (ΔG = -9.2 kcal/mol) .
- In Vitro Assays : Cytotoxicity screening (IC₅₀ = 12 µM in MCF-7 cells) uses MTT protocols. SAR studies show enhanced activity with electron-withdrawing phenyl substituents .
- Mechanistic Probes : Fluorescence quenching assays reveal static quenching of tryptophan residues in serum albumin (Ksv = 2.5 × 10⁴ M⁻¹), indicating strong binding .
Q. What strategies address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Data Normalization : Account for variations in cell line viability assays (e.g., Daphnia magna vs. human cancer cells) using IC₅₀/LC₅₀ ratios .
- Batch Consistency : HPLC purity >98% and elemental analysis (C, H, N ±0.3%) ensure reproducible biological testing .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(4-cyano-oxazol-5-yl) sulfonamides) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
